molecular formula C5H3FO4S2 B6589686 5-(fluorosulfonyl)thiophene-3-carboxylic acid CAS No. 2137896-32-1

5-(fluorosulfonyl)thiophene-3-carboxylic acid

Cat. No.: B6589686
CAS No.: 2137896-32-1
M. Wt: 210.2
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Description

5-(fluorosulfonyl)thiophene-3-carboxylic acid is a chemical compound with the molecular formula C5H3FO4S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a fluorosulfonyl group (-SO2F) and a carboxylic acid group (-COOH) attached to the thiophene ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(fluorosulfonyl)thiophene-3-carboxylic acid typically involves the introduction of the fluorosulfonyl and carboxylic acid groups onto the thiophene ring. One common method is the sulfonylation of thiophene derivatives followed by fluorination. For example, thiophene-3-carboxylic acid can be reacted with sulfuryl fluoride (SO2F2) in the presence of a catalyst to introduce the fluorosulfonyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonylation and fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(fluorosulfonyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide or other reduced forms.

    Substitution: The fluorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like ammonia (NH3) or alcohols under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Sulfonate esters or sulfonamide derivatives.

Scientific Research Applications

5-(fluorosulfonyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 5-(fluorosulfonyl)thiophene-3-carboxylic acid and its derivatives depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-carboxylic acid: Lacks the fluorosulfonyl group, resulting in different reactivity and applications.

    5-(chlorosulfonyl)thiophene-3-carboxylic acid: Similar structure but with a chlorosulfonyl group instead of fluorosulfonyl, leading to different chemical properties.

    5-(methylsulfonyl)thiophene-3-carboxylic acid:

Uniqueness

The presence of the fluorosulfonyl group in 5-(fluorosulfonyl)thiophene-3-carboxylic acid imparts unique chemical properties, such as increased electrophilicity and the ability to form strong covalent bonds with nucleophiles. This makes it particularly useful in applications requiring strong and stable interactions, such as enzyme inhibition and the development of advanced materials.

Properties

CAS No.

2137896-32-1

Molecular Formula

C5H3FO4S2

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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